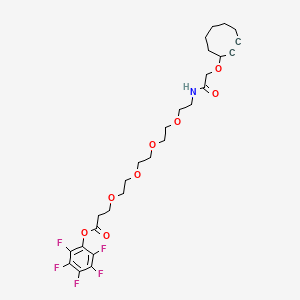![molecular formula C27H44O6 B11930341 (2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)
(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AI3-44686 involves multiple steps, starting from naturally occurring ecdysteroids. The process includes selective hydroxylation and oxidation reactions to achieve the desired structure . Specific details on the reaction conditions and reagents used are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production of AI3-44686 typically involves semi-synthetic methods, where naturally sourced ecdysteroids are chemically modified to produce Ponasterone A . This approach ensures a consistent and high-purity product suitable for research applications.
化学反応の分析
Types of Reactions
AI3-44686 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of AI3-44686, which are used in further synthetic applications .
科学的研究の応用
AI3-44686 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Acts as a potent regulator of gene expression in cells and transgenic animals.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate gene expression.
Industry: Utilized in the production of research chemicals and as a tool in drug discovery.
作用機序
AI3-44686 exerts its effects by binding to the ecdysteroid receptor, which leads to the activation or repression of specific genes . This binding induces conformational changes in the receptor, facilitating the recruitment of coactivators or corepressors, and ultimately modulating gene expression . The primary molecular targets include genes involved in cell growth, differentiation, and metabolism .
類似化合物との比較
Similar Compounds
20-Hydroxy Ecdysone: Another ecdysteroid with similar gene-inducing properties.
Muristerone A: Used as an inducer in mammalian expression systems, similar to AI3-44686.
Uniqueness
AI3-44686 is unique due to its high affinity for the ecdysteroid receptor and its potent ability to regulate gene expression . Unlike other ecdysteroids, it provides a rapid and reversible method for controlling gene expression, making it a valuable tool in genetic research .
特性
分子式 |
C27H44O6 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC名 |
(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21+,22-,23+,24+,25+,26-,27+/m0/s1 |
InChIキー |
PJYYBCXMCWDUAZ-FIMHZFIMSA-N |
異性体SMILES |
CC(C)CC[C@H]([C@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)O)O)O |
正規SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


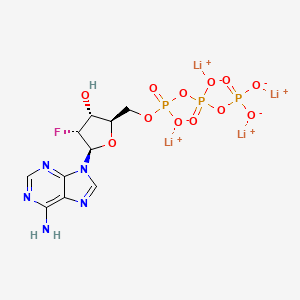
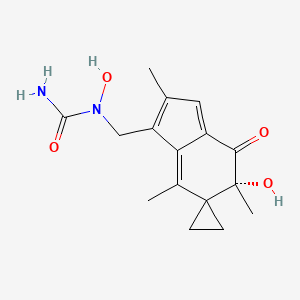
![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
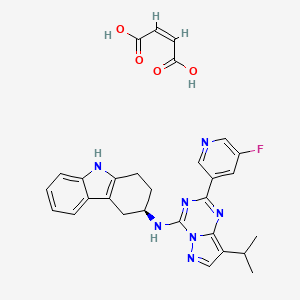
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)

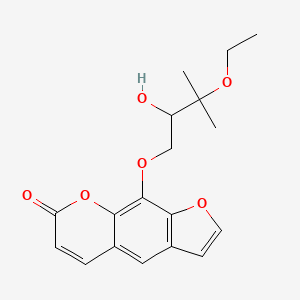
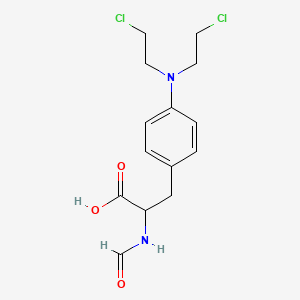

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
